
N-butyl-N'-(2,3-dimethylphenyl)ethanediamide
Overview
Description
N-butyl-N'-(2,3-dimethylphenyl)ethanediamide, commonly known as BDMPE, is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in most organic solvents and has a molecular weight of 308.44 g/mol. BDMPE is a relatively new compound that was first synthesized in 2003 and has since been used in various scientific studies.
Mechanism of Action
The mechanism of action of BDMPE is not fully understood. However, it is believed that BDMPE acts as a charge carrier in organic electronic devices due to its good charge transport properties. BDMPE has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Biochemical and Physiological Effects
BDMPE has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that BDMPE has antioxidant properties and can protect cells from oxidative stress. BDMPE has also been shown to have anti-inflammatory properties and can reduce inflammation in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDMPE in lab experiments is its high thermal stability and good charge transport properties. BDMPE is also relatively easy to synthesize and purify. However, one of the limitations of using BDMPE is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the use of BDMPE in scientific research. One area of research is in the development of more efficient and stable organic electronic devices, such as OLEDs and OFETs. BDMPE can be used as a hole-transporting material or dopant to improve the performance of these devices. Another area of research is in the development of new antioxidant and anti-inflammatory drugs based on the structure of BDMPE. BDMPE can serve as a starting point for the synthesis of new compounds with improved properties. Finally, more studies are needed to fully understand the biochemical and physiological effects of BDMPE and its potential use in the treatment of various diseases.
Conclusion
In conclusion, BDMPE is a relatively new compound that has been used in various scientific research studies. It is a white crystalline powder that is soluble in most organic solvents and has a molecular weight of 308.44 g/mol. BDMPE has been used as a hole-transporting material in OLEDs and as a dopant in OFETs due to its high thermal stability and good charge transport properties. BDMPE also has antioxidant and anti-inflammatory properties and can protect cells from oxidative stress and reduce inflammation in vitro. However, more studies are needed to fully understand the biochemical and physiological effects of BDMPE and its potential use in the treatment of various diseases.
Scientific Research Applications
BDMPE has been used in various scientific research studies for different purposes. One of the main applications of BDMPE is in the field of organic electronics. BDMPE has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. BDMPE has also been used as a dopant in organic field-effect transistors (OFETs) to improve their electrical performance.
properties
IUPAC Name |
N-butyl-N'-(2,3-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-9-15-13(17)14(18)16-12-8-6-7-10(2)11(12)3/h6-8H,4-5,9H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHKXVIXRVWJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-chlorobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3899781.png)
![N'-[(2-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3899795.png)


![N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3899839.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3899852.png)

![N-(4-fluorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3899873.png)
![2-methyl-N'-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B3899881.png)
![N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3899889.png)


![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylbenzyl)acetamide](/img/structure/B3899907.png)